Cas no 1534-35-6 ((3b,5b)-3-Hydroxycholan-24-oic acid)
(3b,5b)-3-Hydroxycholan-24-oic acid Chemical and Physical Properties
Names and Identifiers
-
- Cholan-24-oic acid,3-hydroxy-, (3b,5b)-
- (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- (3beta,5beta)-3-Hydroxycholan-24-oic acid
- Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)-
- Isolithocholic acid
- Iso-LCA
- CHEBI:81253
- (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tet
- SCHEMBL289049
- 3beta-lithocholic acid
- 3b-Hydroxy-5b-cholanic acid
- NS00125346
- beta-Lithocholic acid
- 5b-Cholanic acid-3b-ol
- 1534-35-6
- 3b-Hydroxy-5b-cholanate
- b-Lithocholanic acid
- beta-Lithocholanate
- b-Lithocholanate
- 3b-Hydroxy-5b-cholan-24-oate
- 3b-Hydroxy-5b-cholanoic acid
- 3-Epilithocholic acid
- (R)-4-((3S,5R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- 3b-Hydroxy-5b-cholanoate
- 3b-lithocholic acid
- 5beta-cholanic acid-3beta-ol
- Q27105090
- 3beta-Hydroxy-5beta-cholan-24-oic Acid
- MS-26120
- b-Lithocholic acid
- beta-Lithocholate
- CHEMBL270067
- C17658
- HY-B0172B
- BDBM50394657
- 3b-Lithocholate
- AKOS030531970
- LMST04010004
- 3b-Hydroxy-5b-cholan-24-oic acid
- b-Lithocholate
- beta-Lithocholanic acid
- DTXSID201315537
- 3-Epilithocholate
- F82930
- CS-0179668
- (3b,5b)-3-Hydroxycholan-24-oic acid
- (3-Beta,5-Beta)-3-Hydroxycholan-24-oic acid
- (4R)-4-((3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoic acid
-
- Inchi: 1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
- InChI Key: SMEROWZSTRWXGI-WFVDQZAMSA-N
- SMILES: O[C@H]1CC[C@@]2(C)[C@@H](C1)CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@H]21
Computed Properties
- Exact Mass: 376.29774513g/mol
- Monoisotopic Mass: 376.29774513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 174-176°C
- Boiling Point: 511.0±23.0 °C at 760 mmHg
- Flash Point: 276.9±19.1 °C
- Solubility: Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)
- Vapor Pressure: 0.0±3.0 mmHg at 25°C
(3b,5b)-3-Hydroxycholan-24-oic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
(3b,5b)-3-Hydroxycholan-24-oic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H824865-25mg |
(3b,5b)-3-Hydroxycholan-24-oic acid |
1534-35-6 | 25mg |
$ 289.00 | 2023-09-07 | ||
| TRC | H824865-100mg |
(3b,5b)-3-Hydroxycholan-24-oic acid |
1534-35-6 | 100mg |
$ 1047.00 | 2023-09-07 | ||
| TRC | H824865-250mg |
(3b,5b)-3-Hydroxycholan-24-oic acid |
1534-35-6 | 250mg |
$ 2277.00 | 2023-09-07 | ||
| ChemScence | CS-0179668-1mg |
Isolithocholic acid |
1534-35-6 | ≥98.0% | 1mg |
$150.0 | 2022-04-27 | |
| ChemScence | CS-0179668-5mg |
Isolithocholic acid |
1534-35-6 | ≥98.0% | 5mg |
$450.0 | 2022-04-27 | |
| Larodan | 65-1101-5-10mg |
Isolithocholic acid |
1534-35-6 | >99% | 10mg |
€380.00 | 2025-03-07 | |
| 1PlusChem | 1P00B4LM-5mg |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
1534-35-6 | ≥95% | 5mg |
$126.00 | 2024-06-20 | |
| 1PlusChem | 1P00B4LM-10mg |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
1534-35-6 | ≥95% | 10mg |
$180.00 | 2024-06-20 | |
| 1PlusChem | 1P00B4LM-25mg |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
1534-35-6 | ≥95% | 25mg |
$368.00 | 2024-06-20 | |
| A2B Chem LLC | AF18378-5mg |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
1534-35-6 | ≥95% | 5mg |
$73.00 | 2024-04-20 |
(3b,5b)-3-Hydroxycholan-24-oic acid Suppliers
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on (3b,5b)-3-Hydroxycholan-24-oic acid
Introduction to (3b,5b)-3-Hydroxycholan-24-oic Acid (CAS No. 1534-35-6)
(3b,5b)-3-Hydroxycholan-24-oic acid, with the chemical formula C24H36O4, is a significant compound in the field of biochemistry and pharmaceutical research. This bile acid derivative has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The compound is characterized by its hydroxyl and carboxylic acid functional groups, which contribute to its unique chemical properties and biological interactions.
The molecular structure of (3b,5b)-3-Hydroxycholan-24-oic acid includes a steroidal backbone, specifically cholan-24-one, with hydroxyl substitutions at the 3b and 5b positions. This configuration makes it a valuable intermediate in the synthesis of various bile acid analogs, which are being explored for their roles in metabolic disorders, liver diseases, and cancer prevention. The presence of the carboxylic acid group at the 24th carbon also enhances its solubility in polar solvents, facilitating its use in biochemical assays and drug formulations.
Recent research has highlighted the pharmacological significance of bile acid derivatives, particularly in modulating cholesterol metabolism and inflammatory responses. Studies have demonstrated that compounds structurally related to (3b,5b)-3-Hydroxycholan-24-oic acid can interact with farnesoid X receptor (FXR) and other nuclear receptors, thereby influencing lipid homeostasis and gut microbiota composition. These findings have opened new avenues for developing novel therapeutic strategies for metabolic syndrome and related disorders.
In addition to its role in metabolic regulation, (3b,5b)-3-Hydroxycholan-24-oic acid has shown promise in anticancer research. Preclinical studies indicate that bile acid derivatives can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The hydroxyl groups in its structure are particularly crucial for these interactions, as they allow for hydrogen bonding and electrostatic interactions with target proteins. Further investigation into the mechanisms of action of this compound may lead to the development of effective chemopreventive or chemotherapeutic agents.
The synthesis of (3b,5b)-3-Hydroxycholan-24-oic acid is another area of active interest. Traditional synthetic routes often involve multi-step organic transformations that can be complex and costly. However, advancements in biocatalysis have enabled the use of enzymatic methods to produce bile acid derivatives more efficiently. For instance, microbial fermentation using engineered strains has been successfully employed to generate cholic acid derivatives, including (3b,5b)-3-Hydroxycholan-24-oic acid, with high yield and purity. These biotechnological approaches not only reduce production costs but also minimize environmental impact.
The biological activity of (3b,5b)-3-Hydroxycholan-24-oic acid is further enhanced by its ability to form stable complexes with other molecules. This property makes it a valuable tool in drug delivery systems, where it can be used to enhance the bioavailability of poorly soluble drugs. By incorporating bile acid derivatives into nanocarriers or liposomes, researchers have been able to improve the delivery efficiency of therapeutic agents targeting specific tissues or organs.
Recent clinical trials have begun to explore the therapeutic potential of bile acid derivatives in treating liver diseases such as cirrhosis and hepatocellular carcinoma. The anti-inflammatory and antifibrotic effects of compounds like (3b,5b)-3-Hydroxycholan-24-oic acid have been observed in animal models, suggesting their potential as adjunctive therapies alongside existing treatments. These trials are ongoing, but preliminary results are promising and warrant further investigation into the clinical applications of this class of compounds.
The role of bile acids in gut health is another emerging area of research. It has been discovered that certain bile acids can modulate the composition and function of gut microbiota, thereby influencing immune responses and metabolic health. (3b,5b)-3-Hydroxycholan-24-oic acid, with its structural similarity to natural bile acids, may play a role in these processes by interacting with gut receptors and altering microbial ecosystems. This could have implications for treating conditions such as inflammatory bowel disease (IBD) and metabolic disorders like obesity.
In conclusion, (CAS No. 1534-35-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing treatments for metabolic disorders, liver diseases, and cancer. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern medicine. As biotechnological methods improve synthetic efficiency and clinical trials provide more evidence on its therapeutic efficacy, (CAS No. 1534-35-6) is poised to play a crucial role in future medical advancements.
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